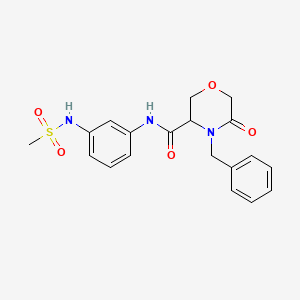

4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide

Beschreibung

4-Benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide is a synthetic small molecule characterized by a morpholine ring core substituted with a benzyl group at position 4, a 5-oxo moiety, and a carboxamide linker attached to a 3-(methylsulfonamido)phenyl group. This compound is structurally related to bioactive molecules targeting enzymes or receptors, where the sulfonamide group may enhance binding affinity or solubility . The synthesis of such derivatives typically involves activation of the carboxylic acid (e.g., using oxalyl chloride) followed by coupling with an appropriate amine, as seen in analogous protocols .

Key inferred properties (based on structural analogs):

- Molecular formula: Likely C₂₁H₂₃N₃O₄S (incorporating the sulfonamide sulfur and oxygen).

- Molecular weight: ~405.45 g/mol.

- Polarity: Elevated due to the sulfonamide group (polar surface area >60 Ų).

- logP: Estimated lower than non-sulfonamide analogs (e.g., ~1.5–2.0).

Eigenschaften

IUPAC Name |

4-benzyl-N-[3-(methanesulfonamido)phenyl]-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-28(25,26)21-16-9-5-8-15(10-16)20-19(24)17-12-27-13-18(23)22(17)11-14-6-3-2-4-7-14/h2-10,17,21H,11-13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXNDKTKCGCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions with various biological targets, including enzymes and receptors, as well as its effects on cellular processes.

Chemical Structure and Properties

The structure of this compound can be broken down into distinct functional groups that contribute to its biological properties:

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

- CAS Number : 53757-51-0

This compound features a morpholine ring, a benzyl group, and a methylsulfonamide moiety, which are critical for its activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

-

Inhibition of Enzymes :

- Compounds with similar structures have shown inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter metabolism. For instance, derivatives of morpholine have been tested for their ability to inhibit MAO-A and MAO-B, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .

-

Antimicrobial Activity :

- Some morpholine derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.

- Cytotoxicity and Antitumor Activity :

Case Studies

- Monoamine Oxidase Inhibition :

- Cholinesterase Inhibition :

Data Tables

| Compound Name | Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound A | MAO-A Inhibition | MAO-A | 1.38 | |

| Compound B | AChE Inhibition | AChE | Not applicable | |

| Compound C | Cytotoxicity | Cancer Cell Line XYZ | 20.5 |

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with their biological targets. Key interactions include hydrogen bonding and hydrophobic interactions with active site residues of enzymes like MAO and AChE. Such interactions are critical for understanding the structure-activity relationship (SAR) of these compounds.

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Compounds similar to 4-benzyl-N-(3-(methylsulfonamido)phenyl)-5-oxomorpholine-3-carboxamide, particularly benzene-1,3,5-tricarboxamides (BTAs), have shown potential in supramolecular chemistry. These compounds are known for their ability to self-assemble into nanometer-sized structures through hydrogen bonding. This property is crucial for applications in:

- Polymer Processing: Enhancing the properties of polymers.

- Nanotechnology: Development of nanoscale materials for various applications.

- Biomedical Applications: Creation of drug delivery systems and scaffolds for tissue engineering.

Anticancer Research

Recent studies have highlighted the efficacy of sulfonamide derivatives in anticancer therapies. For instance, derivatives related to this compound demonstrated strong inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. The following findings were reported:

- Inhibition Potency: Compounds showed IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II, indicating selectivity towards CA IX .

- Apoptosis Induction: The compound was able to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positive cells compared to controls .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have also been investigated. The compounds exhibited antibacterial and anti-biofilm activities, which are critical for combating bacterial infections and biofilm-associated diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of benzenesulfonamide derivatives, including those structurally related to this compound. The results indicated:

| Compound | IC50 (CA IX) | IC50 (CA II) | Apoptosis Induction |

|---|---|---|---|

| Compound A | 10.93 nM | 1.55 μM | Yes |

| Compound B | 25.06 nM | 3.92 μM | Yes |

This table illustrates the selectivity and effectiveness of these compounds in targeting cancer cells while minimizing effects on normal cells.

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial efficacy of related sulfonamide compounds was assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings underscore the potential of these compounds as therapeutic agents against resistant bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Key Observations:

Sulfonamide vs. Methylbenzyl Substituents :

- The target compound’s 3-(methylsulfonamido)phenyl group introduces two additional hydrogen bond acceptors (sulfonamide oxygens) compared to the 4-methylbenzyl substituent in . This enhances polarity and may improve aqueous solubility.

- The methylsulfonamido group likely reduces logP (hydrophobicity) by ~0.5 units compared to , favoring pharmacokinetic profiles .

The target compound’s sulfonamide group offers a more compact substituent, balancing polarity and lipophilicity.

Functional Implications

- Bioactivity: While specific data for the target compound are unavailable, sulfonamide groups are known to enhance binding to serine proteases or GPCRs due to their hydrogen-bonding capacity. This contrasts with the methylbenzyl group in , which may favor hydrophobic binding pockets.

- Solubility : The sulfonamide group likely improves solubility in polar solvents (e.g., DMSO or aqueous buffers) compared to , facilitating in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.